molecular formula C6H10N2O4 B2616869 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1098066-21-7

1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2616869
CAS No.: 1098066-21-7
M. Wt: 174.156
InChI Key: ZADTVTGLZYNLTP-UHFFFAOYSA-N
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Description

1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADTVTGLZYNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-carbamoyl-4-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoyl-4-hydroxyproline, with a CAS number of 1098066-21-7, is a derivative of the non-essential amino acid trans-4-hydroxy-L-proline. While not as extensively studied as its parent compound, its unique structure as an N-protected amino acid suggests potential applications in medicinal chemistry and drug development.[1] N-carbamoyl amino acids are recognized as important intermediates in the synthesis of pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of N-carbamoyl-4-hydroxyproline, drawing upon established knowledge of related compounds to offer scientifically grounded insights for researchers.

Synthesis of N-carbamoyl-4-hydroxyproline

The synthesis of N-carbamoyl-4-hydroxyproline can be approached through several established methods for the N-carbamoylation of amino acids. A common and effective strategy involves the reaction of the parent amino acid, trans-4-hydroxy-L-proline, with a carbamoylating agent.

General Synthetic Approach: Carbamoylation of trans-4-hydroxy-L-proline

A prevalent method for synthesizing N-carbamoyl amino acids involves the use of isocyanates. However, a more direct and often safer approach utilizes cyanate salts, such as potassium cyanate, in an aqueous solution. This method avoids the handling of volatile and toxic isocyanates.

Reaction Scheme:

G cluster_reactants Reactants Hydroxyproline trans-4-hydroxy-L-proline Reaction Reaction Hydroxyproline->Reaction KCNO Potassium Cyanate (KNCO) KCNO->Reaction Water Aqueous Solution (H2O) Water->Reaction Product N-carbamoyl-4-hydroxyproline Reaction->Product Carbamoylation

Figure 1: General reaction scheme for the synthesis of N-carbamoyl-4-hydroxyproline.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of N-carbamoyl-4-hydroxyproline, adapted from general procedures for N-carbamoylation of amino acids.

Materials:

  • trans-4-hydroxy-L-proline

  • Potassium cyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1M solutions

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (beaker, round-bottom flask, separatory funnel, etc.)

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution of Starting Material: Dissolve a known molar equivalent of trans-4-hydroxy-L-proline in deionized water in a beaker.

  • Addition of Carbamoylating Agent: While stirring, add a slight molar excess (e.g., 1.1 equivalents) of potassium cyanate to the solution.

  • Reaction Monitoring: Gently heat the reaction mixture to approximately 40-50°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate and precipitates the product if it is insoluble, or prepares it for extraction.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-carbamoyl-4-hydroxyproline.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Physicochemical Properties

As there is limited direct experimental data for N-carbamoyl-4-hydroxyproline, its physicochemical properties can be predicted based on the known properties of trans-4-hydroxy-L-proline and the addition of the N-carbamoyl group.

PropertyPredicted Value for N-carbamoyl-4-hydroxyprolineData for trans-4-hydroxy-L-proline[2][3]Justification for Prediction
Molecular Formula C6H10N2O4C5H9NO3Addition of a CONH2 group.
Molecular Weight 174.16 g/mol 131.13 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline solidWhite crystalline powderSimilar to the parent amino acid and other N-acylated amino acids.[4]
Melting Point Likely to decompose at a high temperature274 °C (decomposes)[2]The addition of the carbamoyl group may alter the crystal lattice and hydrogen bonding, potentially lowering the decomposition temperature compared to the parent amino acid.
Solubility Soluble in water, sparingly soluble in ethanolHighly soluble in water (357.8 g/L at 20°C)[5]The presence of the polar carbamoyl and hydroxyl groups, in addition to the carboxylic acid, should maintain good water solubility.
pKa pKa1 (COOH) ~2-3, pKa2 (amide NH) >14pKa1 (COOH) ~1.82, pKa2 (NH) ~9.65[6]The carboxylic acid pKa is expected to be in a similar range. The secondary amine of proline is replaced by a less basic amide, significantly increasing the pKa of the nitrogen proton.

Spectroscopic Data (Predicted)

The spectroscopic characteristics of N-carbamoyl-4-hydroxyproline can be predicted based on its chemical structure and by comparison with the spectra of trans-4-hydroxy-L-proline and other N-acylated amino acids.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the carbamoyl group. The exact chemical shifts will be dependent on the solvent used.

  • Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Carbamoyl Protons (CONH₂): Two distinct signals (or a broad singlet) in the range of 6-8 ppm, representing the two non-equivalent amide protons.

  • Pyrrolidine Ring Protons: A series of multiplets in the upfield region (approximately 2-5 ppm). The proton on the carbon bearing the hydroxyl group (C4-H) would likely appear around 4.5 ppm, and the proton on the carbon bearing the carboxyl group (C2-H) would be around 4.3 ppm. The remaining methylene protons on the ring would appear as multiplets further upfield.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Carboxylic Carbonyl (COOH): Downfield signal, typically in the range of 170-180 ppm.[7]

  • Carbamoyl Carbonyl (CONH₂): A signal in the range of 155-165 ppm.

  • Pyrrolidine Ring Carbons:

    • C2 (bearing COOH): ~60-65 ppm.[7]

    • C4 (bearing OH): ~70-75 ppm.[7]

    • C5 (adjacent to nitrogen): ~55-60 ppm.[7]

    • C3: ~38-42 ppm.[7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

  • N-H Stretch (carbamoyl): Two distinct peaks (or a broad band) around 3400-3200 cm⁻¹.

  • C=O Stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=O Stretch (amide I band of carbamoyl): A strong, sharp peak around 1640-1680 cm⁻¹.

  • N-H Bend (amide II band of carbamoyl): A peak around 1550-1620 cm⁻¹.

  • C-N Stretch: In the fingerprint region, typically 1400-1000 cm⁻¹.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), N-carbamoyl-4-hydroxyproline is expected to be readily detected in both positive and negative ion modes.

  • Positive Ion Mode: [M+H]⁺ at m/z 175.06, [M+Na]⁺ at m/z 197.04.

  • Negative Ion Mode: [M-H]⁻ at m/z 173.05.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns. Common losses would include water (H₂O) from the hydroxyl group, ammonia (NH₃) and isocyanic acid (HNCO) from the carbamoyl group, and carbon dioxide (CO₂) from the carboxylic acid. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation pathway.[8][9]

Potential Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for N-carbamoyl-4-hydroxyproline, its potential can be inferred from the properties of its constituent parts.

Role as a Chiral Building Block

trans-4-hydroxy-L-proline is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds.[3] The N-carbamoyl derivative retains this chirality and introduces a new functional group, potentially offering different reactivity and biological interactions.

N-Carbamoyl Amino Acids in Biology and Medicine

N-carbamoyl amino acids are intermediates in various metabolic pathways.[10] Some have been investigated for their therapeutic potential. For instance, N-carbamoyl-L-glutamate is used to treat hyperammonemia. The introduction of the carbamoyl group can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent amino acid.

Potential Therapeutic Areas
  • Enzyme Inhibition: The structural similarity to proline and hydroxyproline suggests that N-carbamoyl-4-hydroxyproline could be investigated as an inhibitor of enzymes that process these amino acids, such as prolyl hydroxylases or collagen-degrading enzymes.

  • Drug Delivery and Prodrugs: The carbamoyl group could be used as a handle for further chemical modification, or the compound itself could act as a prodrug that is hydrolyzed in vivo to release 4-hydroxyproline.

  • Neuroprotective and Anti-inflammatory Agents: Derivatives of 4-hydroxyproline, such as N-methyl-4-hydroxyproline, have shown neuroprotective and anti-inflammatory properties.[11] It is plausible that N-carbamoyl-4-hydroxyproline could exhibit similar activities.

G cluster_core N-carbamoyl-4-hydroxyproline cluster_applications Potential Applications Core N-carbamoyl-4-hydroxyproline App1 Enzyme Inhibition Core->App1 App2 Chiral Building Block Core->App2 App3 Prodrug / Drug Delivery Core->App3 App4 Neuroprotective Agent Core->App4 App5 Anti-inflammatory Agent Core->App5

Figure 2: Potential applications of N-carbamoyl-4-hydroxyproline in drug development.

Safety and Handling

No specific safety data sheet (SDS) is available for N-carbamoyl-4-hydroxyproline. Therefore, it should be handled with the care appropriate for a novel chemical compound. The safety information for related compounds, such as trans-4-hydroxy-L-proline and N-acetyl-L-hydroxyproline, can provide guidance.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]

  • Fire and Explosion Hazards: As a solid organic compound, it is likely combustible, and fine dust may form an explosive mixture with air.[13]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • In case of skin contact: Wash off with soap and plenty of water.[14]

    • If inhaled: Move person into fresh air.[14]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[13]

  • Storage: Store in a tightly closed container in a dry and cool place.[15]

Conclusion

N-carbamoyl-4-hydroxyproline is a compound with significant, yet largely unexplored, potential in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, a comprehensive understanding of its properties and potential applications can be built upon the well-established chemistry of trans-4-hydroxy-L-proline and the general characteristics of N-carbamoyl amino acids. This guide provides a foundational framework for researchers interested in synthesizing and investigating this promising molecule, highlighting its potential as a chiral building block and a candidate for various therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the scientific and commercial value of N-carbamoyl-4-hydroxyproline.

References

  • ChemBK. (n.d.). trans-4-Hydroxy-L-proline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Acetyl-trans-4-hydroxy-L-proline.
  • PubChem. (n.d.). trans-4-Hydroxy-L-proline-2,5,5-d3. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-4-hydroxy-L-proline. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Retrieved from [Link]

  • PubChem. (n.d.). L-Hydroxyproline. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000966 Trans 4 Hydroxy-L-proline. Retrieved from [Link]

  • ChemicalBook. (2026).
  • ResearchGate. (n.d.). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from [Link]

  • Creative Biogene. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from [Link]

  • ResearchGate. (n.d.). Process improvement in amino acids N-carboxyanhydride synthesis by N-carbamoyl amino acid. Retrieved from [Link]

  • PubMed. (n.d.). Carbamoylases: characteristics and applications in biotechnological processes. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • MySkinRecipes. (n.d.). N-Acetyl-L-Hydroxyproline (Acetyl Hydroxyproline). Retrieved from [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids.
  • BioMed Central. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach.
  • PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Retrieved from [Link]

  • PMC. (2019). Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics.
  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • ResearchGate. (n.d.). 1 H-NMR spectra of trans-4-hydroxy- L -proline. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

  • PMC. (n.d.). Anaerobic 4-hydroxyproline utilization: Discovery of a new glycyl radical enzyme in the human gut microbiome uncovers a widespread microbial metabolic activity.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxyproline-containing nature products and drugs. Retrieved from [Link]

  • PubMed. (n.d.). Shape of 4S- and 4R-hydroxyproline in gas phase. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
  • P. aeruginosa Metabolome Database. (n.d.). Hydroxyproline (PAMDB000179). Retrieved from [Link]

  • PMC. (n.d.). Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux.
  • Merck Index. (n.d.). Hydroxyproline.
  • IRIS. (n.d.). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Troubleshooting Guide Topic: 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid Document ID: TS-SOL-CHPC-001 Version: 2.1 (Current)[1][2]

Executive Technical Summary

Compound: this compound Common Synonyms: N-Carbamoyl-4-hydroxyproline; N-Carbamoyl-Hyp-OH.[1][2] Chemical Class: N-Carbamoyl Amino Acid / Urea Derivative.[1] Molecular Formula: C₆H₁₀N₂O₄ Molecular Weight: ~174.15 g/mol [1][2]

The Core Challenge: Researchers often treat this compound like a standard amino acid (e.g., Hydroxyproline), expecting high water solubility at neutral pH.[2] However, the 1-carbamoyl modification fundamentally alters its physicochemical behavior.[1][2] By capping the secondary amine with a urea moiety (


), the molecule loses its basic center.[1][2] It can no longer form a zwitterion (internal salt).[1][2] Consequently, it behaves as a polar organic acid .[2] Its solubility is strictly governed by the ionization state of the carboxylic acid and the strong intermolecular hydrogen bonding network typical of urea derivatives.[2]

Solvent Selection Matrix

Use this table to select the appropriate solvent system for your application. Data is based on thermodynamic solubility parameters for polar urea/carboxylic acid derivatives.

Solvent SystemSolubility RatingExpected BehaviorApplication Notes
Water (pH < 3) Low / Kinetic Slow dissolution; may crystallize.[1][2]The molecule exists as a free acid (neutral).[2] High lattice energy resists solvation.[1][2]
Water (pH > 6) High Rapid dissolution.[2]Deprotonation of

to

drives solubility via ion-dipole interactions.[1][2]
DMSO Excellent Dissolves readily (>50 mg/mL).[2]Disrupts intermolecular H-bonds.[1][2] Ideal for stock solutions.[1][2]
Methanol / Ethanol Moderate Solubility decreases with chain length.[1][2]Good for transfers; heating (40°C) often required.[1][2]
DCM / Chloroform Poor Insoluble.[1][2]Too polar for chlorinated solvents.[1][2]
Acetonitrile Low Poor solubility at RT.[1][2]Not recommended for stock preparation.[1][2]

Mechanistic Insight: The "Acid vs. Zwitterion" Trap

Senior Scientist Note: The most common failure mode is attempting to dissolve this compound in unbuffered water or acidic media (like 0.1% TFA).[2]

  • Standard Hydroxyproline: Exists as a zwitterion (

    
     and 
    
    
    
    ).[1][2] The ionic charges disrupt the crystal lattice, making it highly water-soluble.[1][2]
  • 1-Carbamoyl Derivative: The urea group is non-basic.[1][2] The molecule exists as a neutral acid (

    
    ).[1][2] Without the internal charge repulsion, the molecules stack efficiently via strong urea-urea hydrogen bonds, creating a high-energy crystal lattice that water struggles to break without pH assistance [1, 2].[1][2]
    

The Fix: You must convert the carboxylic acid to its salt form (Carboxylate) to achieve high aqueous solubility.[2]

Step-by-Step Troubleshooting Protocols

Protocol A: High-Concentration Aqueous Dissolution (For Biological Assays)

Target: > 10 mg/mL in aqueous buffer.[1][2]

  • Weighing: Weigh the required amount of this compound.

  • Suspension: Add 80% of the final volume of water.[2] The powder will likely float or settle without dissolving.[2]

  • Titration (The Critical Step):

    • Slowly add 1.0 M NaOH or 1.0 M Sodium Bicarbonate (

      
      )  dropwise while stirring.
      
    • Monitor pH.[1][2] As the pH rises above 4.5 (near the pKa of the acid), the solution will clear.[2]

    • Target pH: Adjust to pH 7.0 - 7.5.

  • Finalize: Add water to the final volume. Filter sterilize (0.22 µm) if necessary.[1][2][3]

    • Note: Avoid strong acids (HCl) after dissolution, as this will re-precipitate the free acid.[2]

Protocol B: Preparation for Organic Synthesis / NMR

Target: Complete dissolution in organic media.

  • Primary Solvent: Use DMSO-d6 or DMSO for analytical purposes.[1][2] It is the gold standard for urea derivatives.[2]

  • Alternative (Methanol):

    • If DMSO is difficult to remove later, use Methanol.[2]

    • Heat the mixture to 40°C in a sealed vial.

    • Sonication (35-40 kHz) for 5-10 minutes is highly recommended to break up the crystal habit.[1][2]

Visual Troubleshooting Workflows

Workflow 1: Solubility Decision Tree

SolubilityTree Start Start: Dissolution Issue SolventCheck Choose Solvent System Start->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic CheckPH Check pH Aqueous->CheckPH CheckOrg Select Organic Organic->CheckOrg IsAcidic pH < 5? CheckPH->IsAcidic AdjustBase Add 1M NaOH/NaHCO3 to pH 7.0-7.5 IsAcidic->AdjustBase Yes SuccessAq Solubilized as Carboxylate Salt IsAcidic->SuccessAq No (Already Neutral) AdjustBase->SuccessAq UseDMSO Use DMSO or DMF CheckOrg->UseDMSO Preferred UseAlc Methanol/Ethanol CheckOrg->UseAlc Volatile Needed HeatSon Heat (40°C) + Sonication UseAlc->HeatSon

Caption: Decision tree for selecting the correct solubilization strategy based on solvent system and pH requirements.

Workflow 2: Chemical Speciation & Solubility Mechanism

Speciation AcidForm Free Acid Form (pH < 4) Low Solubility Aggregated via H-bonds SaltForm Carboxylate Salt (pH > 6) High Solubility Ion-Dipole Solvation AcidForm->SaltForm pH Adjustment Base + Base (OH-) Transition Deprotonation

Caption: The transition from insoluble free acid to soluble carboxylate salt upon pH adjustment.

Frequently Asked Questions (FAQs)

Q1: The compound turned into a sticky oil/gum when I added water. What happened? A: This is "oiling out," common with peptide/urea derivatives when they are partially solvated but not fully dissolved.[2]

  • Fix: The pH is likely too low. Add a small amount of 1M NaOH.[2] The oil should dissolve into a clear solution as the charge repulsion breaks the aggregates.[2]

Q2: Can I use this compound in cell culture? A: Yes, but do not dissolve it in 100% DMSO and add it directly to cells if the concentration is high.[2]

  • Protocol: Dissolve in a minimal amount of DMSO (100x stock), then dilute into PBS or media. Ensure the final pH of the media doesn't drop (the compound is acidic).[2] If dissolving directly in aqueous media, pre-neutralize with NaOH as described in Protocol A.[2]

Q3: Is the carbamoyl group stable? A: Generally, yes.[2] However, avoid boiling in strong acid (e.g., 6M HCl, 100°C) or strong base for extended periods, as this can hydrolyze the urea group back to the amine (Hydroxyproline) [3].[2] For standard physiological conditions (pH 7.4, 37°C), it is stable.[2]

Q4: I need to recover the solid from the solution. How? A: If dissolved in water at neutral pH: Acidify the solution to pH 2-3 using dilute HCl.[1][2] The free acid form should precipitate or crystallize out.[2] Cool on ice to maximize yield.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5810, L-Hydroxyproline (Structural Analog).[1][2] Available at: [Link][2]

  • Stark, G. R. (1965).[2] Reactions of Cyanate with Functional Groups of Proteins.[2][4] Biochemistry.[1][2][5] (Discusses carbamoyl stability and hydrolysis). Available at: [Link][2]

Sources

Technical Support Center: Isocyanate Removal in N-Carbamoyl Proline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Application Note & Troubleshooting Hub . It is designed to address the specific challenges of purifying N-carbamoyl proline derivatives, where the stability of the proline core and the reactivity of isocyanates create a unique set of chemical risks.

Topic: Purification Strategies for N-Carbamoyl Proline Mixtures Document ID: TS-ISO-PRO-001 Status: Active / Verified

Executive Summary & Chemical Context

The Challenge: In the synthesis of N-carbamoyl prolines (urea derivatives), researchers often use excess isocyanate to drive the reaction to completion. However, residual isocyanate is toxic, moisture-sensitive, and difficult to separate from the product because N-carbamoyl prolines are polar and prone to cyclization (hydantoin formation) under thermal or acidic stress.

The Solution Hierarchy:

  • Solid-Supported Scavenging (Gold Standard): Chemoselective removal using amine-functionalized resins.

  • Nucleophilic Quenching: Chemical conversion using volatile amines/alcohols (requires subsequent evaporation).

  • Avoidance: Water washes (High Risk – see "The Water Trap" below).

Module A: Solid-Phase Scavenging (Recommended)

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Labs.

This method uses a polymer-supported primary amine (nucleophile) to react with the excess isocyanate (electrophile). The toxic isocyanate becomes covalently bound to the insoluble bead, allowing the pure proline product to pass through a filter.

Protocol: Trisamine Resin Scavenging
  • Reagent: PS-Trisamine (Polystyrene-bound tris(2-aminoethyl)amine) or Si-Trisamine (Silica-supported).

  • Stoichiometry: 3–4 equivalents relative to the excess isocyanate.

Step-by-Step Workflow:

  • Calculate Excess: Estimate the remaining unreacted isocyanate (usually 0.1–0.5 eq of the starting material).

  • Add Resin: Add PS-Trisamine resin directly to the reaction mixture.

    • Note: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for PS resins).

  • Agitate: Stir or shake at room temperature for 1–2 hours.

    • Critical: Do not heat. Heating N-carbamoyl proline induces cyclization to hydantoins.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with THF to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain the purified N-carbamoyl proline.

Visualization: The Scavenging Mechanism

The following diagram illustrates the "Catch-and-Filter" logic, contrasting it with the formation of impurities.

ScavengingWorkflow cluster_input Crude Mixture Product N-Carbamoyl Proline (Product) Reaction Scavenging Phase (1-2 hrs, RT) Product->Reaction Iso Excess Isocyanate (Impurity) Iso->Reaction Resin PS-Trisamine Resin (Solid Support - NH2) Resin->Reaction Filter Filtration Step Reaction->Filter Suspension Waste Solid Waste (Resin-Urea Complex) Filter->Waste Retained on Frit Final Purified Filtrate (N-Carbamoyl Proline) Filter->Final Flows Through

Caption: Figure 1. Chemoselective removal of isocyanates using solid-supported amine scavengers. The electrophilic impurity is anchored to the solid phase, while the proline derivative remains in solution.

Module B: Troubleshooting & The "Water Trap"

Target Audience: Process Chemists, Scale-up Teams.

A common error is attempting to wash the reaction mixture with water to "hydrolyze" the isocyanate. This often fails catastrophically in isocyanate chemistry due to the formation of Symmetric Ureas .

The "Water Trap" Mechanism
  • Isocyanate (

    
    ) + Water 
    
    
    
    Unstable Carbamic Acid.
  • Carbamic Acid decarboxylates

    
     Primary Amine (
    
    
    
    ) +
    
    
    .
  • The Critical Failure: The newly formed amine (

    
    ) is a better nucleophile than water. It reacts instantly with remaining Isocyanate (
    
    
    
    ).
  • Result: Symmetric Urea (

    
    ). This is a highly stable, non-polar solid that is incredibly difficult to separate from your N-carbamoyl proline product.
    
FAQ: Common Issues
SymptomProbable CauseCorrective Action
White precipitate forms during workup Water was introduced, causing symmetric urea formation (see above).Prevention: Use anhydrous solvents. Fix: Filter off the solid (urea is often less soluble than proline product), but yield loss is likely.
Product cyclized to Hydantoin Reaction or workup was too hot or too acidic.N-carbamoyl prolines cyclize to hydantoins (Proline-Hydantoin) easily. Keep temperature <40°C and avoid strong acids.
Scavenger resin didn't work Wrong solvent choice (poor swelling).If using Polystyrene (PS) resin, switch to DCM or THF. Do not use Methanol or Water. If using Silica (Si) scavengers, Methanol is acceptable.[1]
NMR shows extra methyl peaks Quenching with Methanol generated methyl carbamate.If you quench with MeOH, you form a methyl carbamate impurity. Use a volatile amine (dimethylamine) or a solid scavenger instead.
Visualization: The Hydrolysis Danger

HydrolysisTrap cluster_warning THE WATER TRAP Iso Excess Isocyanate (R-NCO) Amine Primary Amine (R-NH2) Iso->Amine Hydrolysis (-CO2) SymUrea SYMMETRIC UREA IMPURITY (R-NH-CO-NH-R) Difficult to Separate Iso->SymUrea Fast Reaction Water Water Wash (H2O) Amine->SymUrea Reacts with remaining Isocyanate

Caption: Figure 2. The cascade failure of aqueous workups. Water converts isocyanate to amine, which consumes remaining isocyanate to form insoluble symmetric urea impurities.

Comparative Data: Selection Guide

Use this table to select the correct method for your specific scale and constraints.

FeatureSolid-Phase ScavengingNucleophilic QuenchingAqueous Workup
Reagent PS-Trisamine / Si-TrisamineDimethylamine / EthanolWater / NaHCO3
Purity Profile High (Impurity removed physically)Medium (Impurity converted, stays in solution)Low (Generates symmetric ureas)
Throughput High (Filtration only)Medium (Requires evaporation)Low (Requires extraction/drying)
Cost High (Resins are expensive)LowNegligible
Proline Stability Excellent (Neutral conditions)GoodRisk of pH-induced cyclization
Best For Med Chem / <5g ScaleProcess / >100g ScaleNot Recommended

References

  • Biotage AB. (2024). ISOLUTE® Si-Trisamine: Scavenger for Electrophiles.[1] Retrieved from [Link]

    • Context: Primary source for specifications and protocols regarding silica-supported amine scavengers for isocyan
  • Context: Validates the mechanism of PS-Trisamine and solvent comp
  • Musso, D. L., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents.The Journal of Organic Chemistry, 87(17), 11329–11349. Retrieved from [Link]

    • Context: Discusses the synthesis of urea derivatives and the risks of symmetric urea formation during traditional isocyan
  • National Institutes of Health (NIH). (2010). Carbamylation of N-terminal Proline.[2][3]ACS Medicinal Chemistry Letters, 1(6), 254–257. Retrieved from [Link]

    • Context: Provides structural insights into N-carbamoyl proline stability and reactivity.

Sources

Technical Support Center: Purification of 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid from salts Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical guide for the isolation of This compound (also known as N-carbamoyl-4-hydroxyproline). This molecule presents unique purification challenges due to its high polarity, lack of a basic amine center (due to carbamoylation), and potential instability under harsh hydrolytic conditions.

The following guide is structured to address specific experimental bottlenecks you may encounter.

Section 1: Chemical Profile & Strategic Assessment

Q: Why do standard amino acid purification protocols (like cation exchange) fail for this molecule?

A: Standard amino acid protocols often rely on the zwitterionic nature of the molecule—specifically, the ability to protonate the


-amino group (forming 

) to bind to cation exchange resins.

In This compound , the nitrogen atom is part of a urea-like carbamoyl moiety (


). The electron-withdrawing carbonyl group significantly reduces the basicity of the nitrogen (pKa 

0.1), rendering it unable to protonate under standard aqueous conditions.
  • Consequence: The molecule acts primarily as a carboxylic acid (anion), not a zwitterion. It will flow through cation exchange resins (in acidic conditions) rather than binding.

  • Solution: You must switch to Anion Exchange Chromatography or Size Exclusion Chromatography (SEC) .

Section 2: Troubleshooting & Protocols
Issue #1: Removing Inorganic Salts (NaCl, KCl, Ammonium Sulfate)

Q: My crude reaction mixture contains high concentrations of NaCl. How do I isolate the pure compound?

A: The most robust method is Anion Exchange Chromatography using a volatile buffer system. This allows you to capture the product, wash away the salts, and elute the product as a free acid that can be lyophilized.

Protocol: Anion Exchange (Formate Cycle)

  • Resin Selection: Use a strong anion exchanger (e.g., Dowex 1x8 or Amberlite IRA-402) or a weak anion exchanger (e.g., DEAE Sephadex) if the product is sensitive.

  • Preparation (Formate Form):

    • Wash resin with 1 M Sodium Formate until chloride-free (test eluate with AgNO

      
      ).
      
    • Rinse with excessive deionized water (DI water) until conductivity is near 0

      
      S/cm.
      
  • Loading:

    • Adjust your crude sample pH to 7.5 – 8.0 using dilute NaOH or

      
      . This ensures the carboxylic acid is deprotonated (
      
      
      
      ).
    • Load onto the column. The product and Cl

      
       will bind; cations (Na
      
      
      
      ) will flow through.
  • Washing:

    • Wash with 2-3 column volumes (CV) of DI water. This removes unbound impurities and residual cations.

  • Elution:

    • Apply a gradient of Formic Acid (0 M

      
       1.0 M) .
      
    • Mechanism:[1][2] Formate ions (

      
      ) displace the product (
      
      
      
      ).
    • Collect fractions and monitor absorbance (210-220 nm) or use TLC/HPLC.

  • Work-up:

    • Pool product fractions.

    • Lyophilize immediately. Formic acid is volatile and will be removed, leaving the pure free acid.

Data Summary: Resin Selection

Resin TypeFunctional GroupApplicationProsCons
Strong Anion (SAX) Quaternary AmmoniumPrimary CaptureHigh capacity; sharp elution peaks.Harder to elute; requires acid gradient.
Weak Anion (WAX) Tertiary AmineSensitive CompoundsGentler elution conditions.Lower binding capacity; pH dependent.
Cation Exchange Sulfonic AcidNOT RECOMMENDED N/AProduct will not bind (flows through).
Issue #2: Separation Without Acidic Elution (pH Sensitivity)

Q: I am concerned about acid-catalyzed cyclization to hydantoin. Is there a gentler desalting method?

A: Yes. If your product is prone to cyclization (forming 5-hydroxymethylhydantoin derivatives) under acidic conditions, avoid formic acid elution. Instead, use Size Exclusion Chromatography (SEC) with a resin designed for small molecule fractionation, such as Sephadex G-10 .

Protocol: Sephadex G-10 Desalting

  • Principle: Separation based on molecular size.

    • Product MW: ~174 Da (elutes first, excluded from small pores).

    • Salt (NaCl) MW: ~58 Da (elutes later, penetrates pores deep).

  • Column: High aspect ratio (Length:Diameter

    
     10:1) is critical for resolution.
    
  • Mobile Phase: Degassed DI Water (isocratic).

  • Flow Rate: Slow (e.g., 0.5 mL/min for a 2.5 cm diameter column) to maximize equilibrium.

Visualization of Logic:

DesaltingLogic Start Crude Mixture (Product + NaCl) Decision Is Product Acid-Stable? Start->Decision MethodA Method A: Anion Exchange (Formate Cycle) Decision->MethodA Yes MethodB Method B: Sephadex G-10 (Size Exclusion) Decision->MethodB No (Risk of Cyclization) ProcessA Bind R-COO- Elute w/ HCOOH Lyophilize MethodA->ProcessA ProcessB Isocratic Water Elution Collect Early Fractions MethodB->ProcessB End Pure Powder ProcessA->End ProcessB->End

Figure 1: Decision tree for selecting the appropriate purification pathway based on compound stability.

Issue #3: Final Polishing & Crystallization

Q: The lyophilized powder is hygroscopic or sticky. How can I crystallize it?

A: N-carbamoyl amino acids are often highly soluble in water but poorly soluble in organic solvents. A "drowning-out" crystallization strategy is effective.

Protocol: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in the minimum volume of warm water (35-40°C) .

  • Precipitation: Slowly add Ethanol or Acetone (Anti-solvent) with stirring.

    • Ratio: Typically 1:5 to 1:10 (Water:Ethanol).

  • Induction: If oiling out occurs, scratch the vessel walls or add a seed crystal of a similar hydroxyproline derivative.

  • Cooling: Allow to stand at 4°C overnight.

  • Filtration: Filter the white precipitate and wash with cold ethanol.

Section 3: Mechanistic Insights & Stability

Understanding the Impurity Profile

During purification, be aware of the equilibrium between the N-carbamoyl amino acid and its corresponding hydantoin .

  • Pathway: Under strong acidic conditions (pH < 2) and heat, this compound can undergo intramolecular cyclization to form 5-hydroxy-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione (a bicyclic hydantoin).

  • Prevention: Keep temperatures low (< 30°C) during acidic elution and evaporation.

Diagram: Chemical Transformation Risks

Stability Carbamoyl This compound (Target Molecule) Hydantoin Bicyclic Hydantoin Impurity (Cyclization Product) Carbamoyl->Hydantoin Acid (pH < 2) + Heat - H2O FreeAA 4-Hydroxyproline + CO2 + NH3 (Hydrolysis Product) Carbamoyl->FreeAA Strong Base (pH > 12) + Heat Enzymatic (Carbamoylase)

Figure 2: Stability profile indicating degradation pathways under pH extremes.

References
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Drauz, K., et al. (1995). "Enzymatic synthesis of amino acids from hydantoins." Journal of Biotechnology. Link (Discusses the N-carbamoyl intermediate stability and handling).

  • Amersham Biosciences (Cytiva). "Gel Filtration: Principles and Methods." Handbook. Link (Authoritative guide on Sephadex G-10/G-25 usage for desalting).

  • PubChem. "1-Carbamoylpyrrolidine-2-carboxylic acid (Compound Summary)." National Library of Medicine.[3] Link (Chemical property verification).

  • Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering. Link (Context on N-carbamoyl amino acid metabolism and isolation).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N-carbamoyl-4-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of N-Carbamoyl-4-Hydroxyproline

Executive Summary

N-carbamoyl-4-hydroxyproline (N-CHP) is a polar metabolite often overlooked in standard amino acid panels. Structurally, it represents 4-hydroxyproline (Hyp) modified by an N-linked carbamoyl group (–CONH₂). Its analysis is critical in studying collagen catabolism, bacterial degradation pathways, and specific urea cycle disorders where carbamoyl-phosphate accumulation may derivatize downstream amino acids.

This guide provides a definitive technical comparison of N-CHP against its primary metabolic analogs: 4-Hydroxyproline (Hyp) and N-Carbamoyl-Proline (N-CP) . We detail the specific mass spectrometry (MS/MS) fragmentation patterns, chromatographic strategies, and differentiation protocols required for high-confidence identification.

Chemical Identity & Structural Context

FeatureN-Carbamoyl-4-Hydroxyproline 4-Hydroxyproline (Hyp) N-Carbamoyl-Proline
Formula C₆H₁₀N₂O₄C₅H₉NO₃C₆H₁₀N₂O₃
MW (Monoisotopic) 174.06 Da131.06 Da158.07 Da
Precursor Ion [M+H]⁺ 175.07 m/z 132.07 m/z 159.08 m/z
Polarity High (Amide + Hydroxyl)High (Amine + Hydroxyl)Moderate (Amide only)
Key Functionality Ureido (–NH–CO–NH–) linkageSecondary AmineUreido linkage

Mass Spectrometry Fragmentation Pattern

The fragmentation of N-CHP under Electrospray Ionization (ESI+) follows a distinct pathway governed by the stability of the pyrrolidine ring and the lability of the carbamoyl group.

Mechanism of Fragmentation (Precursor m/z 175)
  • Primary Neutral Loss (Dehydration): The hydroxyl group at position 4 is prone to elimination, especially in the presence of the acidic mobile phase, leading to a loss of water (-18 Da ).

    • Transition:175 → 157

  • Carbamoyl Cleavage (Loss of Isocyanic Acid): The N-carbamoyl bond is susceptible to cleavage, releasing isocyanic acid (HNCO, 43 Da ). This restores the protonated proline ring structure.

    • Transition:175 → 132 (Matches [Hyp+H]⁺)

  • Ring Fragmentation (Pyrrolidine Core): The resulting m/z 132 ion undergoes characteristic proline ring opening (retro-Diels-Alder type or loss of H₂O+CO), yielding the diagnostic pyrrolidine fragment.

    • Transition:132 → 86 (Major fragment for all Hyp derivatives)

Comparative Fragmentation Table
AnalytePrecursor (m/z)Primary Fragment (Quantifier)Secondary Fragment (Qualifier)Mechanism
N-CHP 175 132 (Loss of HNCO)157 (Loss of H₂O)Carbamoyl cleavage is the dominant low-energy channel.
4-Hyp 132 86 (Ring cleavage)68 (Loss of H₂O + CO)Ring opening followed by decarboxylation.
N-CP 159 116 (Loss of HNCO)70 (Proline immonium)Analogous carbamoyl loss; lacks the -OH water loss channel.

Visualization: Fragmentation Pathways

The following diagram illustrates the parallel fragmentation logic between N-CHP and its analogs, highlighting the diagnostic "Carbamoyl Shift" (+43 Da).

FragmentationPathway cluster_legend Legend NCHP N-Carbamoyl-4-Hyp [M+H]+ = 175 Hyp 4-Hydroxyproline [M+H]+ = 132 NCHP->Hyp Loss of HNCO (-43 Da) (Primary Quantifier) Frag157 Dehydrated N-CHP [M+H-H2O]+ = 157 NCHP->Frag157 Loss of H2O (-18 Da) (Qualifier) Frag86 Pyrrolidine Fragment [C4H8N]+ = 86 Hyp->Frag86 Ring Cleavage (-46 Da) Frag157->Frag86 Complex Rearrangement key Blue: Target Analyte Green: Metabolic Analog Red: Common Fragment

Caption: ESI+ Fragmentation pathway of N-carbamoyl-4-hydroxyproline showing the diagnostic loss of isocyanic acid (HNCO) to yield the 4-hydroxyproline core ion.

Experimental Protocol: LC-MS/MS Profiling

To distinguish N-CHP from matrix interferences and isomers (e.g., cis-4-hydroxy-D-proline), a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended over C18 due to the compound's high polarity.

Step 1: Sample Preparation
  • Matrix: Plasma, Urine, or Cell Lysate.

  • Protein Precipitation: Mix 50 µL sample with 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Centrifugation: 15,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to glass vial (avoid plastic to minimize phthalate leaching which can suppress ionization).

Step 2: Chromatographic Separation (HILIC)
  • Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-7 min: 90% -> 60% B (Linear gradient)

    • 7-10 min: 60% B (Hold)

  • Flow Rate: 0.4 mL/min.

  • Differentiation: N-CHP elutes earlier than unmodified 4-Hyp on HILIC due to the masking of the secondary amine by the carbamoyl group (reducing interaction with the stationary phase).

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
N-CHP 175.1132.115Quantifier
N-CHP 175.1157.112Qualifier 1
N-CHP 175.186.125Qualifier 2
4-Hyp 132.186.120Interference Check

Differentiation Strategy & Logic

The primary risk in analyzing N-CHP is In-Source Fragmentation . The carbamoyl group is labile; high desolvation temperatures can cause N-CHP (175) to lose HNCO inside the source, appearing as 4-Hyp (132).

Validation Workflow:

  • Monitor Both Channels: Always acquire MRM for 175->132 and 132->86.

  • Retention Time Alignment:

    • If the 132->86 signal appears at the exact same time as the 175->132 signal, it is likely in-source fragmentation of N-CHP.

    • If the 132->86 signal appears at a distinct retention time, it is endogenous 4-Hydroxyproline.

  • Isomer Check: Use the 175->157 (Water loss) ratio. Trans-4-hydroxyproline derivatives lose water more readily than cis isomers or 3-hydroxyproline derivatives due to stereoelectronic effects.

Workflow Sample Sample Injection HILIC HILIC Separation Sample->HILIC MS MS/MS Detection HILIC->MS Decision Signal at m/z 175? MS->Decision Check132 Check m/z 132 Channel Decision->Check132 Yes Result1 N-Carbamoyl-4-Hyp (Confirmed) Check132->Result1 RT Distinct from 4-Hyp Result2 In-Source Frag Artifact Check132->Result2 RT Co-elutes with 132 Result3 Endogenous 4-Hyp Check132->Result3 No 175 signal

Caption: Decision tree for distinguishing N-carbamoyl-4-hydroxyproline from in-source fragmentation artifacts and endogenous hydroxyproline.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 825, 4-Hydroxyproline. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2025). Metabocard for L-4-Hydroxyproline (HMDB0000725). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024). Hydroxyproline Mass Spectrum (Electron Ionization). Retrieved from [Link]

  • Phang, J. M., et al. (2019).[1][2] Proline and Hydroxyproline Metabolism in Cancer and Disease. Frontiers in Oncology. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Guide for the Disposal of 1-Carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid Audience: Researchers, Senior Scientists, and EHS Officers.

Executive Summary & Chemical Profile

Directive: This guide provides the standard operating procedure (SOP) for the disposal of this compound (N-Carbamoyl-4-hydroxyproline). While this specific compound is generally classified as low-toxicity, its functional groups (carbamoyl and carboxylic acid) and common usage in biological matrices (urine metabolites, enzymatic assays) or organic synthesis dictate specific waste streams to ensure regulatory compliance and environmental stewardship.

Chemical Identity & Properties:

  • Chemical Class: N-substituted Amino Acid / Carbamoyl derivative.[1]

  • Functional Groups: Carboxylic acid (

    
    ), Secondary Alcohol (
    
    
    
    ), Urea-like Carbamoyl moiety (
    
    
    ).
  • Acidity: Weakly acidic.

  • Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO).

  • Stability: The carbamoyl group is susceptible to hydrolysis under strongly acidic or basic conditions, releasing ammonia (

    
    ) and 4-hydroxyproline.
    
Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized under the Resource Conservation and Recovery Act (RCRA) (40 CFR § 261) to determine if it constitutes "Hazardous Waste."

ParameterClassificationOperational Implication
RCRA Status Non-Listed It is not a P-listed (acute toxin) or U-listed waste.
Ignitability (D001) NegativeSolid is stable; aqueous solutions are non-flammable. Exception: If dissolved in organic solvents.
Corrosivity (D002) NegativepH of aqueous solutions is typically 3.0–5.0 (not < 2.0).
Reactivity (D003) NegativeStable under normal conditions.
Toxicity (D004-D043) NegativeDoes not leach heavy metals or listed pesticides.

GHS Classification (Typical for Proline Derivatives):

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Disposal Protocols by Waste Stream
Scenario A: Pure Solid Waste (Expired or Surplus)

Context: You have a vial of pure powder that is degraded or no longer needed.

  • Segregation: Do not mix with strong oxidizers or strong bases.

  • Containerization: Place the original container inside a clear, chemically resistant polyethylene bag (double-bagging recommended).

  • Labeling: Apply a "Non-Regulated Chemical Waste" label.

    • Note: Although "Non-Regulated" by RCRA, Prudent Practices dictate it should not be disposed of in regular trash due to its chemical nature.

  • Disposal Path: High-Temperature Incineration .

    • Scientific Rationale: Incineration ensures the complete oxidation of the carbamoyl nitrogen to

      
       and carbon backbone to 
      
      
      
      , preventing potential accumulation of nitrogenous compounds in landfills.
Scenario B: HPLC Effluent & Organic Solutions

Context: Compound dissolved in Methanol, Acetonitrile, or DMSO.

  • Characterization: The presence of the solvent (e.g., Acetonitrile) renders the entire mixture a Hazardous Waste (Characteristic: Ignitable, D001).

  • Collection: Collect in a dedicated "Organic Solvents" carboy (HDPE or Glass).

    • Critical: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of ongoing reaction (unlikely here).

  • Labeling: "Hazardous Waste: Flammable Liquid." List "this compound" as a trace contaminant (<1%).

  • Disposal Path: Fuel Blending / Incineration.

Scenario C: Aqueous Solutions (Buffers/Urine)

Context: Compound dissolved in water, PBS, or biological samples.

  • Concentration Check:

    • Trace (<0.1%): If the solution contains no other hazardous components (e.g., azides, heavy metals), it may be eligible for drain disposal with copious water flushing, subject to local POTW (Publicly Owned Treatment Works) permits .

    • High Concentration (>1%): Collect as "Non-Hazardous Aqueous Waste."

  • pH Adjustment: Ensure pH is between 5 and 9 before any consideration of drain disposal to prevent pipe corrosion.

  • Prohibition: Never pour into a drain if the solution contains heavy metal catalysts (e.g., Copper from Click Chemistry) often used with proline derivatives.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and matrix.

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State & Matrix Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidType Is it Pure or Contaminated Debris? Solid->SolidType Trash Trace Contaminated PPE (Gloves/Towels) SolidType->Trash Trace amounts ChemWaste Surplus Chemical (Vials/Bulk) SolidType->ChemWaste Bulk chemical Incinerate DISPOSAL A: High Temp Incineration Trash->Incinerate Preferred ChemWaste->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (MeOH, AcN, DMSO) SolventCheck->Organic >24% Alcohol/Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous Water/Buffer FuelBlend DISPOSAL B: Fuel Blending (Flammable) Organic->FuelBlend DrainCheck Check Local POTW Limits (Is it Toxic/Hazardous?) Aqueous->DrainCheck Sanitary DISPOSAL C: Sanitary Sewer (If Permitted) DrainCheck->Sanitary Low Conc. & Non-Haz AqWaste DISPOSAL D: Aqueous Chemical Waste DrainCheck->AqWaste High Conc. or Restricted AqWaste->Incinerate

Figure 1: Decision matrix for the disposal of this compound based on matrix composition.[2]

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dealing with fine powder to prevent inhalation of dust.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Use a wet wipe or damp paper towel to pick up the powder.

    • Place waste in a sealed bag and label as "Chemical Debris."

  • Liquid Spill:

    • Absorb with inert material (vermiculite, sand, or chemical absorbent pads).

    • Do not use bleach (sodium hypochlorite) immediately. While the risk is low, mixing hypochlorite with amides/carbamoyls can theoretically generate chlorinated nitrogen compounds. Use simple soap and water for the final wash.

References
  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]

  • PubChem. (2024). Compound Summary: 4-Hydroxyproline Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.